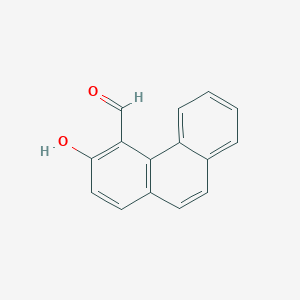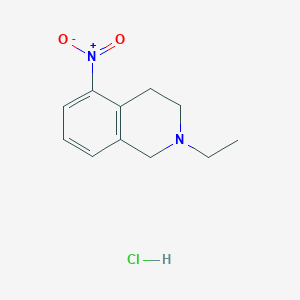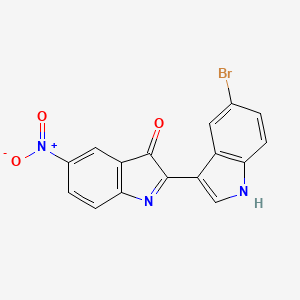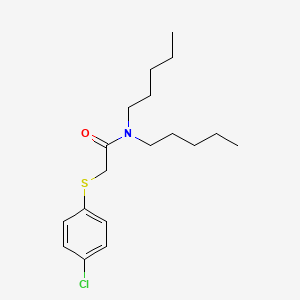![molecular formula C13H12ClNO3S2 B14006409 Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate CAS No. 73394-90-8](/img/structure/B14006409.png)
Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester is a complex organic compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester typically involves multi-step organic reactions. One common method involves the reaction of thiazolidine derivatives with chlorophenylmethyl reagents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazolidine core is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits in treating diseases such as cancer and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 5-thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its thiazolidine core is believed to play a crucial role in its activity.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Studied for its potential as an antioxidant.
Uniqueness
5-Thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester stands out due to its unique chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
73394-90-8 |
|---|---|
分子式 |
C13H12ClNO3S2 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C13H12ClNO3S2/c1-18-11(16)6-10-12(17)15(13(19)20-10)7-8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3 |
InChI 键 |
BGGPDXXPVGKWEU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)



![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)

![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)


![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
